![molecular formula C12H9N3O3S B2466826 3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 565210-75-5](/img/structure/B2466826.png)
3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is a chemical compound that contains a 1,2,4-triazole ring. This ring is a five-membered planar ring, consisting of two carbon atoms and three nitrogen atoms . The compound also contains a benzofuran ring and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-triazole ring attached to a benzofuran ring via a sulfanyl methyl group. The carboxylic acid group is attached to the 2-position of the benzofuran ring .Applications De Recherche Scientifique
Growth Regulatory Activity
Eliazyan et al. (2011) synthesized derivatives of 1H-[1,2,4]triazoles and investigated their plant growth regulatory activities. These compounds, containing triazole rings, showed potential as new growth stimulators (Eliazyan et al., 2011).
Anticancer Properties
Ostapiuk et al. (2015) synthesized compounds including 4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl derivatives and evaluated their anticancer activity against various human tumor cell lines. Some derivatives showed significant activity, particularly against melanoma and breast cancer (Ostapiuk et al., 2015).
Antibacterial Activity
Research by Iradyan et al. (2014) focused on synthesizing methyl ethers and acids of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids with antibacterial properties. These studies contributed to understanding the antibacterial potential of triazole derivatives (Iradyan et al., 2014).
Ischemic Cell Death Inhibition
Suh et al. (2010) synthesized a series of 3-substituted-benzofuran-2-carboxylic esters, including compounds with triazole derivatives, which showed promising activity as ischemic cell death inhibitors in various cell models (Suh et al., 2010).
Antitumor Activity
Kaldrikyan et al. (2009) synthesized 3-benzofuryl-1,2,4-triazoles and tested their antitumor activity, providing insights into the potential use of triazole derivatives in cancer treatment (Kaldrikyan et al., 2009).
Propriétés
IUPAC Name |
3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-11(17)10-8(5-19-12-13-6-14-15-12)7-3-1-2-4-9(7)18-10/h1-4,6H,5H2,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALBENMSWBWCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

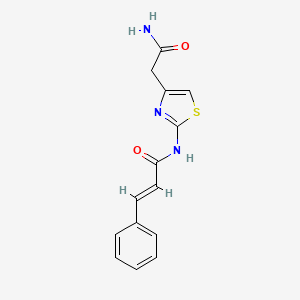
![5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2466747.png)
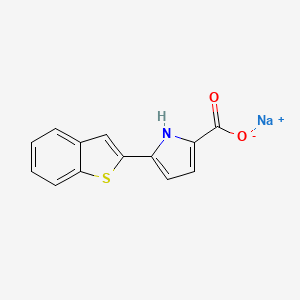
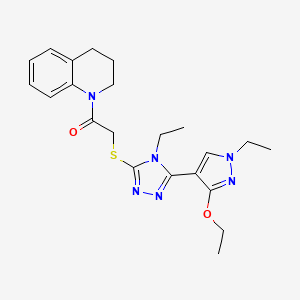
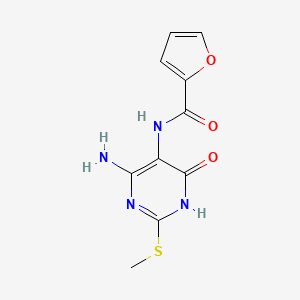
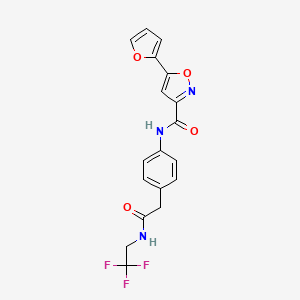
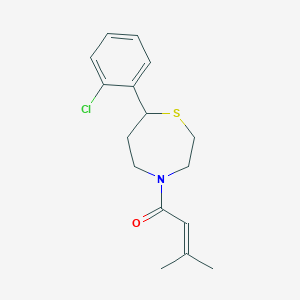
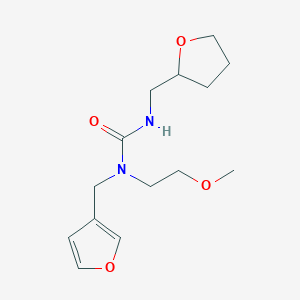
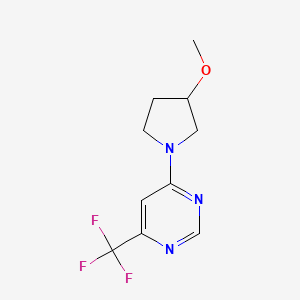
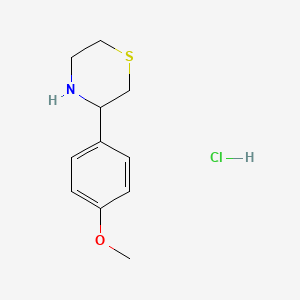
![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2466760.png)
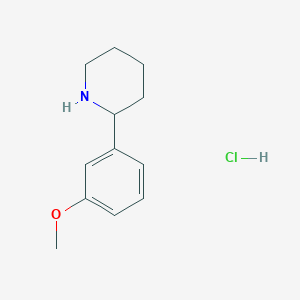
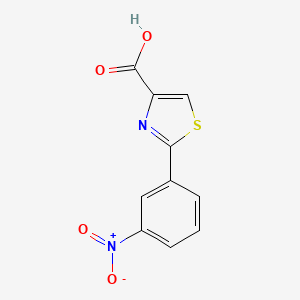
![N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2466764.png)